
n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine
Overview
Description
n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine is a complex organic compound that serves as a protected derivative of beta-alanine. It is commonly used in proteomics research and solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is typically removed using a base such as pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine typically involves multiple steps, starting with the protection of beta-alanine using the Fmoc group. The piperidine ring is then introduced through a series of reactions, including the formation of a Schiff base followed by reduction.
Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis. This involves the use of large reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the piperidine ring to its corresponding N-oxide.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can occur at various positions on the piperidine ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Applications in Peptide Synthesis
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Solid-Phase Peptide Synthesis (SPPS):
n-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine is utilized as a building block in SPPS. The Fmoc protection allows for easy deprotection using piperidine, enabling the sequential addition of amino acids to form desired peptides. This method is widely used due to its efficiency and ability to produce high-purity peptides . -
Diverse Peptide Libraries:
The compound can be incorporated into various peptide sequences, facilitating the creation of libraries for screening potential therapeutic agents. For instance, it has been used in synthesizing oligopeptides with specific biological activities, including antimicrobial properties .
Antimicrobial Research
Recent studies have shown that derivatives of beta-alanine can serve as selective inhibitors against certain bacterial enzymes, making them valuable in antimicrobial research. For example:
- Inhibition of Bacterial Enzymes:
Research indicates that compounds similar to this compound can inhibit beta-alanyl aminopeptidase, an enzyme found in pathogenic bacteria like Pseudomonas aeruginosa. This inhibition is crucial for developing targeted antibiotics that minimize resistance .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine exerts its effects involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, allowing for the selective formation of peptide bonds. Once the Fmoc group is removed, the amino group is free to react with other amino acids or reagents, facilitating the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
n-Fmoc-L-alanine
n-Fmoc-DL-lysine
n-Fmoc-DL-phenylalanine
n-Fmoc-DL-tryptophan
Biological Activity
n-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine is a compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This article will explore its biological activity, focusing on antimicrobial properties, enzyme interactions, and structural implications based on recent research findings.
Chemical Structure and Properties
This compound features a phenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The presence of the piperidine ring and the beta-alanine backbone suggests potential for interaction with various biological targets, particularly in the context of antimicrobial activity and enzyme inhibition.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of amino acid derivatives, including those similar to this compound. These compounds often function as inhibitors of bacterial enzymes critical for cell wall synthesis, such as alanine racemase (Alr) and d-Ala:d-Ala ligase.
Table 1: Antimicrobial Activity of Related Compounds
The potential activity of this compound against Alr has not been explicitly detailed in available literature; however, its structural similarity to known inhibitors suggests it could exhibit comparable efficacy.
Enzyme Interactions
Alanine Racemase (Alr) : This enzyme plays a crucial role in bacterial cell wall synthesis by converting L-alanine to D-alanine, a precursor for peptidoglycan. Inhibitors of Alr are being explored as potential antibacterial agents due to the absence of this enzyme in eukaryotes, making it an attractive target for drug design .
D-Ala:D-Ala Ligase : Similar to Alr, this enzyme catalyzes the formation of D-Ala:D-Ala dipeptides necessary for peptidoglycan biosynthesis. Compounds that mimic D-alanine are being investigated for their ability to inhibit this enzyme, thus providing a pathway for developing novel antibiotics .
Case Studies and Research Findings
Recent studies have investigated various amino acid-based compounds for their biological activities:
- Study on Alanine Racemase Inhibitors : A series of β-haloalanine derivatives were synthesized and tested against different strains of bacteria. The study found that these compounds effectively inhibited Alr, suggesting that modifications similar to those in this compound could enhance activity .
- Peptide Transport Mechanisms : Research into amino acid conjugates has shown that certain structures can improve cellular uptake through peptide transporters like hPepT1. This raises the possibility that this compound could also benefit from enhanced absorption characteristics when formulated appropriately .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylpiperidin-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O6/c34-29(35)18-27(28-16-8-9-17-33(28)31(37)39-19-21-10-2-1-3-11-21)32-30(36)38-20-26-24-14-6-4-12-22(24)23-13-5-7-15-25(23)26/h1-7,10-15,26-28H,8-9,16-20H2,(H,32,36)(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKHTBWOPFULRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661350 | |
Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-31-8 | |
Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(phenylmethoxy)carbonyl]-2-piperidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886362-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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